6-Ethyl-2,3,4-trimethylbenzaldehyde
Description
Positional Isomerism and Structural Peculiarities of Alkyl-Substituted Benzaldehydes
Positional isomerism is a key concept in understanding the properties of substituted aromatic compounds. science-revision.co.ukknowledgeboat.com Isomers are molecules that share the same molecular formula but have different structural arrangements. In the case of alkyl-substituted benzaldehydes, the location of the alkyl groups on the benzene (B151609) ring profoundly influences the molecule's reactivity, physical properties, and even its odor. For instance, the isomers of trimethylbenzaldehyde exhibit different characteristics based on the positioning of the three methyl groups. researchgate.net
Consider the isomers of trimethylbenzaldehyde, which share the molecular formula C10H12O with mesitaldehyde (2,4,6-trimethylbenzaldehyde). wikipedia.orgnist.gov
| Isomer Name | Substitution Pattern | Notes on Structure |
| 2,4,6-Trimethylbenzaldehyde | Methyl groups at C2, C4, C6 | Symmetrical substitution, significant steric hindrance around the aldehyde. |
| 2,3,6-Trimethylbenzaldehyde | Methyl groups at C2, C3, C6 | Asymmetrical substitution, creating a crowded environment on one side of the aldehyde. nih.gov |
| 2,4,5-Trimethylbenzaldehyde | Methyl groups at C2, C4, C5 | Less direct steric hindrance to the aldehyde compared to the 2,6-disubstituted isomers. |
The structural peculiarity of 6-Ethyl-2,3,4-trimethylbenzaldehyde arises from its high degree of substitution. The presence of alkyl groups ortho to the formyl group (the ethyl group at C6 and a methyl group at C2) creates significant steric hindrance. fiveable.me This steric crowding can:
Influence Reaction Rates: Hindrance can impede the approach of reagents to the aldehyde, slowing down reactions like nucleophilic additions. rsc.org
Dictate Conformational Preferences: The steric bulk may force the aldehyde group to twist out of the plane of the benzene ring, which would reduce conjugation and affect its spectroscopic properties and reactivity.
Contemporary Significance of Aryl Aldehydes in Advanced Organic Synthesis Research
Aryl aldehydes, or aromatic aldehydes, are a cornerstone of modern organic synthesis due to the versatile reactivity of the aldehyde group. wisdomlib.org They serve as crucial building blocks for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. wisdomlib.orgnih.gov
Contemporary research highlights their importance in several key areas:
Multicomponent Reactions: Aryl aldehydes are frequent participants in reactions where three or more components combine in a single step to form a complex product, such as in the synthesis of tetrasubstituted imidazoles. wisdomlib.org This offers a highly efficient route to molecular complexity.
Catalytic Transformations: They are key substrates in numerous catalytic processes. For example, palladium-catalyzed formylation of aryl bromides is a method to produce aryl aldehydes. researchgate.net Furthermore, N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for transforming aryl aldehydes into other valuable functional groups like carboxylic acids and esters. mdpi.com
Synthesis of Heterocycles: The aldehyde functionality is readily converted into other groups that can participate in ring-forming reactions, making aryl aldehydes vital starting materials for synthesizing heterocyclic compounds like isoxazoles and Schiff bases. wisdomlib.org
Cross-Coupling Reactions: Recent methodologies have enabled the direct reductive cross-coupling of two different aldehydes, allowing for the synthesis of α-alkylated aryl ketones, which are important structures in medicinal chemistry. rsc.org
Research Trajectories for Novel Highly Substituted Aromatic Systems
The pursuit of novel, highly substituted aromatic systems like this compound is driven by the need for molecules with precisely tailored properties. scispace.com Research in this area is pushing the boundaries of synthesis and exploring new applications in materials science and medicinal chemistry. nih.gov
Key research directions include:
Developing New Synthetic Methods: A major challenge is the controlled synthesis of polysubstituted benzenes, where the order of introducing substituents is critical due to their directing effects in electrophilic aromatic substitution. libretexts.orglibretexts.orgyoutube.com Researchers are exploring novel catalytic systems and reaction pathways to overcome the limitations imposed by steric hindrance and to achieve specific substitution patterns. pressbooks.pubrsc.org
Exploring Sterically Encumbered Catalysts and Ligands: Highly substituted aromatic compounds can be used as ligands for metal catalysts. The steric bulk can create a unique reaction pocket around the metal center, influencing the selectivity and efficiency of catalytic transformations.
Materials Science Applications: The introduction of multiple substituents onto an aromatic ring can significantly alter its physical properties, such as its packing in the solid state, its solubility, and its electronic characteristics. mdpi.com This is relevant for creating new organic electronic materials, polymers, and functional dyes. The size and nature of the aromatic system can influence molecular properties, a concept explored in studies of polycyclic nitroaromatics. rsc.org
Accessing Novel Bioactive Molecules: Complex substitution patterns are often found in biologically active natural products and pharmaceuticals. The ability to synthesize novel, highly functionalized aromatic aldehydes provides a pathway to new drug candidates and molecular probes for chemical biology. researchgate.net
Structure
3D Structure
Properties
CAS No. |
88174-29-2 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
6-ethyl-2,3,4-trimethylbenzaldehyde |
InChI |
InChI=1S/C12H16O/c1-5-11-6-8(2)9(3)10(4)12(11)7-13/h6-7H,5H2,1-4H3 |
InChI Key |
DCQRTBXCPQQQFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1)C)C)C)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Retrosynthetic Analysis of 6 Ethyl 2,3,4 Trimethylbenzaldehyde
Direct Formylation Strategies for Substituted Benzene (B151609) Precursors
Direct formylation methods introduce the aldehyde group onto a pre-existing aromatic ring. The choice of method is crucial when dealing with sterically hindered and electron-rich substrates like the precursor to 6-Ethyl-2,3,4-trimethylbenzaldehyde.
Gattermann-Koch Reaction Adaptations for Sterically Hindered Aromatics
The Gattermann-Koch reaction traditionally involves the formylation of aromatic compounds using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. wikipedia.orgnumberanalytics.com This method is typically effective for simple aromatic hydrocarbons like toluene (B28343). thermofisher.com However, its application to highly substituted and sterically hindered substrates requires significant modifications.
For sterically hindered aromatics, the reactivity of the substrate is a key consideration. The Gattermann-Koch reaction is generally not applicable to phenol (B47542) and phenol ether substrates. wikipedia.orgbyjus.com To overcome the limitations of low reactivity, co-catalysts like copper(I) chloride are often necessary, especially when using catalysts other than aluminum chloride or when not operating under high pressure. wikipedia.orglscollege.ac.in The active electrophile is believed to be the formyl cation, [HCO]+, which is generated in situ. wikipedia.org
An alternative, the Gattermann reaction, utilizes hydrogen cyanide (HCN) and HCl. wikipedia.orglscollege.ac.in A significant improvement to this method, known as the Adams modification, generates HCN in situ from zinc cyanide and hydrochloric acid, which is safer to handle. thermofisher.com This adaptation has proven useful for the formylation of phenols, phenolic ethers, and various heteroaromatic compounds. thermofisher.com
| Reaction | Reagents | Catalyst | Substrate Scope |
| Gattermann-Koch | CO, HCl | AlCl₃ (or other Lewis acids) | Mainly alkylbenzenes thermofisher.com |
| Gattermann | HCN, HCl | AlCl₃ | Phenols, phenolic ethers, heterocycles thermofisher.com |
| Adams Modification | Zn(CN)₂, HCl | In situ generated Zn(Cl)₂ | Safer alternative for Gattermann reaction substrates |
Vilsmeier-Haack Formylation in the Synthesis of Trimethylbenzaldehydes
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. tcichemicals.comchemistrysteps.com This reagent is a weaker electrophile than those in Friedel-Crafts acylations, making the reaction highly selective for electron-rich rings. chemistrysteps.com
The reaction proceeds via electrophilic substitution of the aromatic ring by the Vilsmeier reagent to form an iminium ion, which is subsequently hydrolyzed during aqueous workup to yield the aldehyde. wikipedia.orgtcichemicals.com It is particularly effective for substrates containing electron-donating groups, such as anilines and phenols, and tends to add the formyl group at the most electron-rich position, often para to an activating group. tcichemicals.comchemistrysteps.com The Vilsmeier-Haack reaction is a powerful tool for synthesizing a wide range of aromatic and heteroaromatic aldehydes. ijpcbs.com
Reimer-Tiemann Reaction Modifications for Aldehyde Introduction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, converting them into ortho-hydroxy benzaldehydes. wikipedia.orgallen.in The reaction typically involves treating a phenol with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. geeksforgeeks.orgnumberanalytics.com The reactive species is dichlorocarbene, which is generated in situ from chloroform and the base. wikipedia.org
The phenoxide ion, being highly nucleophilic due to charge delocalization into the aromatic ring, attacks the electrophilic dichlorocarbene. wikipedia.org Subsequent hydrolysis of the resulting dichloromethyl-substituted phenol yields the final aldehyde product. wikipedia.org The reaction is generally conducted in a biphasic solvent system due to the poor solubility of hydroxides in chloroform. wikipedia.org While effective for phenols, the scope of the Reimer-Tiemann reaction can be limited for substrates sensitive to strong bases and heat. wikipedia.org Modifications using alternative haloforms can lead to different products; for instance, carbon tetrachloride yields carboxylic acids instead of aldehydes. wikipedia.org
Application of Dichloromethyl Methyl Ether with Lewis Acid Catalysis
Formylation of aromatic compounds using dichloromethyl alkyl ethers, such as dichloromethyl methyl ether (MOMCl₂), in the presence of a Lewis acid offers a powerful alternative for synthesizing benzaldehydes. jst.go.jp This method has been successfully applied to the formylation of various alkenes and fluorine-containing aromatic compounds. jst.go.jpnih.gov
In a recent development, a combination of SnCl₄ as a Lewis acid and 2,6-dibromopyridine (B144722) as a base was found to be effective for the formylation of α,α-diarylalkenes with MOMCl₂. nih.govacs.org For other arylalkenes and some alkylalkenes, a system of AgOTf and pyridine (B92270) is employed. nih.govacs.orgacs.org These methods proceed via a Friedel-Crafts-type reaction, where the Lewis acid facilitates the generation of a chloro(methoxy)methyl cation, which then acts as the electrophile. acs.org The choice of Lewis acid and base is critical to optimize the yield and suppress side reactions. acs.org The use of dichloromethyl alkyl ethers other than the highly volatile methyl ether, such as the propyl or butyl ethers, can be advantageous for large-scale industrial applications. jst.go.jp
Oxidative Approaches to this compound
Oxidative methods provide an alternative route to benzaldehydes, starting from the corresponding benzyl (B1604629) alcohols. The key challenge is the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.
Selective Oxidation of Substituted Benzyl Alcohols to the Aldehyde Moiety
A variety of methods have been developed for the selective oxidation of benzyl alcohols to aldehydes under mild conditions. These methods often exhibit good functional group tolerance and chemoselectivity.
One such method involves a copper(I) iodide-catalyzed oxidation in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) under an oxygen atmosphere. nih.gov This system efficiently converts various substituted benzyl alcohols, including those with electron-donating and electron-withdrawing groups, into their corresponding aldehydes in good to excellent yields. nih.gov Notably, no over-oxidation to carboxylic acids is observed. nih.gov
Another approach utilizes a metal-free photochemical aerobic oxidation. organic-chemistry.org Using Eosin (B541160) Y as a photocatalyst and molecular oxygen as the oxidant, this method provides a green and efficient alternative to traditional oxidation techniques. organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions with blue LED irradiation and demonstrates broad functional group tolerance and high chemoselectivity for benzylic alcohols over aliphatic alcohols. organic-chemistry.org
Furthermore, single-atom catalysts, such as cobalt single atoms supported on nitrogen-doped carbon (Co₁/NC), have shown exceptional performance in the selective oxidation of benzyl alcohol to benzaldehyde (B42025). rsc.org These catalysts can achieve high conversion rates with excellent selectivity for the aldehyde product, preventing over-oxidation. rsc.org The unique electronic properties of the single-atom sites are credited for this high performance. rsc.org
| Oxidation Method | Catalyst System | Oxidant | Key Features |
| Copper-Catalyzed Oxidation | CuI, DMAP, TEMPO nih.gov | O₂ (balloon) nih.gov | Good to excellent yields, no over-oxidation nih.gov |
| Photochemical Oxidation | Eosin Y organic-chemistry.org | O₂ (atmosphere) organic-chemistry.org | Metal-free, green, high chemoselectivity organic-chemistry.org |
| Single-Atom Catalysis | Co₁/NC rsc.org | O₂ | High conversion and selectivity rsc.org |
Controlled Oxidation of Corresponding Methyl-Substituted Aromatic Systems
A key strategy for the synthesis of aromatic aldehydes is the controlled oxidation of the corresponding methyl-substituted aromatic precursors. This approach avoids the introduction of the aldehyde functionality at a later stage, which can be complicated by the directing effects of existing substituents. For a molecule like this compound, this would involve the selective oxidation of one of the methyl groups on a pre-assembled 1-ethyl-2,3,4,6-tetramethylbenzene ring.
Several methods have been developed for the selective oxidation of benzylic methyl groups to aldehydes. organic-chemistry.orgorganic-chemistry.org These methods often aim to prevent over-oxidation to the corresponding carboxylic acid. nih.gov Some common reagents and conditions for this transformation include:
TEMPO-based systems: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaClO) or in aerobic oxidations is a mild and selective method for oxidizing primary alcohols to aldehydes. organic-chemistry.orgnih.gov This can be extended to the direct oxidation of methylarenes. organic-chemistry.org Mechanochemical methods using TEMPO under ball milling conditions have also been shown to be effective for the oxidation of benzyl alcohols to aldehydes with high yields and selectivity. nih.govbeilstein-journals.org
o-Iodoxybenzoic acid (IBX): IBX is a hypervalent iodine reagent known for its effectiveness in oxidizing alcohols to aldehydes and for oxidations adjacent to aromatic systems. organic-chemistry.org
Permanganate (B83412) supported on manganese dioxide: This solid-supported reagent can be used for the oxidation of arenes under heterogeneous conditions. organic-chemistry.org
Photocatalytic Oxidation: Visible-light-induced photocatalysis offers a green and efficient pathway for the oxidation of toluene and its derivatives to benzaldehyde using molecular oxygen as the oxidant. epa.govacs.org This method often demonstrates high selectivity. bath.ac.ukagosr.com
The primary challenge in applying these methods to the synthesis of this compound lies in achieving regioselectivity among the three methyl groups. The electronic and steric environment of each methyl group will influence its reactivity towards oxidation.
Multi-Step Synthetic Sequences and Chemo- and Regioselectivity Challenges
The synthesis of a polysubstituted aromatic compound like this compound invariably involves a multi-step sequence where the order of substituent introduction is critical. masterorganicchemistry.com Each step must be carefully planned to ensure the correct regiochemistry and to avoid undesired side reactions (chemoselectivity). slideshare.netdalalinstitute.com
Key Challenges:
Regioselectivity: The directing effects of the substituents already present on the aromatic ring will dictate the position of subsequent functionalization. numberanalytics.com For instance, alkyl groups (ethyl and methyl) are ortho- and para-directing activators, while an aldehyde group is a meta-directing deactivator. The synthetic chemist must choreograph the sequence of reactions to exploit these directing effects to achieve the desired 1,2,3,4,6-substitution pattern. masterorganicchemistry.com
Chemoselectivity: When multiple reactive functional groups are present in a molecule, a reagent must react selectively with only one of them. slideshare.netnih.gov For example, during the introduction of the aldehyde group or its precursor, other functionalities like the ethyl or methyl groups should remain unreactive.
Steric Hindrance: As the aromatic ring becomes more substituted, steric hindrance can play a significant role in dictating the feasibility and outcome of subsequent reactions.
A plausible multi-step synthesis might involve the sequential Friedel-Crafts alkylation and acylation reactions on a simpler aromatic precursor, followed by functional group interconversions to arrive at the target molecule. The choice of protecting groups may be necessary to mask certain functionalities while others are being manipulated. slideshare.net
Modern Catalytic Methods in Benzaldehyde Synthesis
Recent advances in catalysis have provided powerful new tools for the synthesis of benzaldehydes, offering milder reaction conditions and improved selectivity compared to classical methods.
Photocatalytic Approaches for Aldehyde Generation
Photocatalysis has emerged as a sustainable and efficient method for various organic transformations, including the synthesis of aldehydes. bath.ac.ukagosr.combohrium.com These methods often utilize visible light as an energy source and can be performed under mild conditions. acs.org
Aerobic Oxidation: Photocatalytic systems, often employing catalysts like eosin Y or carbon nitride, can facilitate the aerobic oxidation of benzyl alcohols to benzaldehydes with high selectivity. agosr.combohrium.com This approach avoids the use of harsh or stoichiometric oxidants.
From Toluene Derivatives: Direct photocatalytic oxidation of toluenes to benzaldehydes has been demonstrated using various photocatalysts, including TiO2-pillared clays (B1170129) and uranyl ions. epa.govacs.org This strategy is attractive for its atom economy.
For the synthesis of this compound, a photocatalytic oxidation of a suitable precursor alcohol, (6-ethyl-2,3,4-trimethylphenyl)methanol, could be a viable final step.
Transition Metal-Catalyzed Formylation Reactions
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of aromatic aldehydes through formylation reactions. researchgate.netacs.orgnih.govnih.gov These methods typically involve the reaction of an aryl halide or triflate with a formylating agent in the presence of a palladium catalyst.
Palladium-Catalyzed Formylation of Aryl Halides: A common approach involves the reaction of an aryl bromide or iodide with synthesis gas (a mixture of CO and H2). researchgate.netacs.orgnih.gov The use of specific phosphine (B1218219) ligands, such as cataCXium A, has been shown to be crucial for achieving high yields and functional group tolerance under relatively low pressures. researchgate.net
Formylation with CO Surrogates: To avoid the handling of gaseous carbon monoxide, various CO surrogates have been developed. Formic acid, activated by reagents like propylphosphonic anhydride, can serve as both a carbonyl and hydrogen source in palladium-catalyzed formylations of aryl iodides. nih.gov
Redox-Neutral Formylation: Innovative methods, such as the nickel and photoredox dual-catalyzed formylation of aryl chlorides with 1,3-dioxolane, offer a mild, redox-neutral approach that avoids the need for gaseous reagents and stoichiometric reductants. princeton.edu
A potential strategy for synthesizing this compound using this methodology would involve the preparation of a corresponding aryl halide, such as 1-bromo-6-ethyl-2,3,4-trimethylbenzene, followed by a palladium-catalyzed formylation reaction.
Retrosynthetic Disconnections for this compound
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. amazonaws.comyoutube.com It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections."
For this compound, several retrosynthetic disconnections can be considered:
C-CHO Bond Disconnection: This is a common disconnection for aldehydes and points to a formylation reaction as the final step. reddit.comacs.org The precursor would be the corresponding arylmetal species (e.g., a Grignard or organolithium reagent) reacting with a formylating agent, or an aryl halide undergoing a transition metal-catalyzed formylation.
C-Alkyl Bond Disconnections: Disconnecting the ethyl or methyl groups suggests Friedel-Crafts alkylation or acylation/reduction strategies. The order of these disconnections would be critical to ensure the correct final substitution pattern based on directing group effects. masterorganicchemistry.comyoutube.com
C-C Bond Formation Strategies for Aromatic Ring Construction
Instead of starting with a pre-formed benzene ring and adding substituents, an alternative retrosynthetic approach involves constructing the polysubstituted aromatic ring itself from acyclic precursors. rsc.org This strategy can offer excellent control over the substitution pattern.
Benzannulation Reactions: These reactions involve the formation of the benzene ring through C-C bond formation between two or more building blocks. rsc.org Various strategies exist, classified by the number of atoms each component contributes to the new ring (e.g., [4+2], [3+3], [2+2+2] cycloadditions). Organocatalytic benzannulation reactions have emerged as powerful tools for constructing multi-substituted arenes. rsc.org
Michael Addition: The Michael reaction is a fundamental C-C bond-forming reaction that can be employed in the synthesis of cyclic systems, which can then be aromatized. researchgate.net
For this compound, a [4+2] cycloaddition (Diels-Alder reaction) between a suitably substituted diene and a dienophile, followed by aromatization, could be a potential, albeit complex, route to construct the core aromatic ring with the desired substitution pattern.
Functional Group Interconversions for Aldehyde Derivatization
The aldehyde functional group in this compound is a versatile hub for a variety of chemical transformations, allowing for its conversion into a wide array of other functional groups. These interconversions are fundamental in synthetic organic chemistry for creating diverse molecular architectures. The reactivity of the aldehyde is primarily dictated by the electrophilic nature of the carbonyl carbon and the presence of adjacent protons, enabling both nucleophilic additions and oxidations.
Key transformations of the aldehyde group include, but are not limited to, oxidation to a carboxylic acid, reduction to a primary alcohol, conversion to imines and oximes, and carbon-carbon bond-forming reactions such as the Wittig and Grignard reactions. The steric hindrance imposed by the ortho-methyl group and the ethyl group in this compound may influence the reaction rates and conditions required for these transformations compared to less substituted benzaldehydes.
The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-ethyl-2,3,4-trimethylbenzoic acid. This transformation is a common and high-yielding reaction.
Reagents and Conditions: A variety of oxidizing agents can accomplish this conversion. Mild conditions are often preferred to avoid side reactions. Common reagents include:
Potassium permanganate (KMnO₄) in alkaline or acidic conditions.
Chromium trioxide (CrO₃) in acetic acid (Jones oxidation). imperial.ac.uk
Silver oxide (Ag₂O) in the Tollens' test, which is a classic method for aldehyde identification.
Sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene.
A typical laboratory-scale oxidation might involve dissolving the aldehyde in a suitable solvent and treating it with the chosen oxidizing agent under controlled temperature conditions.
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Permanganate (KMnO₄) | Aqueous NaOH, heat | 6-Ethyl-2,3,4-trimethylbenzoic acid |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temp | 6-Ethyl-2,3,4-trimethylbenzoic acid |
| Silver Oxide (Tollens' Reagent) | Aqueous ammonia (B1221849) | 6-Ethyl-2,3,4-trimethylbenzoic acid |
Reduction of the aldehyde group yields the corresponding primary alcohol, (6-ethyl-2,3,4-trimethylphenyl)methanol. This is a fundamental transformation in organic synthesis.
Reagents and Conditions: Several reducing agents can be employed, with the choice often depending on the presence of other reducible functional groups in the molecule.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, typically used in alcoholic solvents like ethanol (B145695) or methanol (B129727).
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent, capable of reducing a wider range of functional groups. It is used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.
| Reducing Agent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to rt | (6-Ethyl-2,3,4-trimethylphenyl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, 0°C | (6-Ethyl-2,3,4-trimethylphenyl)methanol |
| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol, H₂ pressure | (6-Ethyl-2,3,4-trimethylphenyl)methanol |
Reductive amination provides a direct route to amines from aldehydes. The aldehyde first reacts with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Reagents and Conditions: This one-pot reaction is typically carried out using a mild reducing agent that does not readily reduce the starting aldehyde but will reduce the intermediate iminium ion.
Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose. The reaction is generally performed in a protic solvent like methanol or in a chlorinated solvent like dichloromethane.
For example, the reaction of this compound with a primary amine (R-NH₂) would yield a secondary amine.
| Reactant | Reagents | Product |
| Primary Amine (R-NH₂) | NaBH₃CN or NaBH(OAc)₃ | N-((6-Ethyl-2,3,4-trimethylphenyl)methyl)-R-amine |
| Secondary Amine (R₂NH) | NaBH₃CN or NaBH(OAc)₃ | N,N-Dialkyl-((6-ethyl-2,3,4-trimethylphenyl)methyl)amine |
The aldehyde readily reacts with primary amines to form imines (also known as Schiff bases). This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
Reagents and Conditions: The reaction is typically acid-catalyzed and involves removing the water formed to drive the equilibrium towards the product. This can be achieved by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.
Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime, and reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones. These derivatives are often crystalline solids with sharp melting points, historically used for the characterization of aldehydes.
| Reactant | Product Type |
| Primary Amine (R-NH₂) | Imine |
| Hydroxylamine (NH₂OH) | Oxime |
| Hydrazine (H₂NNH₂) | Hydrazone |
Mechanistic Investigations of Chemical Transformations Involving 6 Ethyl 2,3,4 Trimethylbenzaldehyde
Nucleophilic Addition Reactions at the Aldehyde Carbonyl Center
The carbonyl carbon of an aldehyde is electrophilic and thus susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.orglibretexts.org The stereochemical course of these additions is of significant interest, particularly when new chiral centers are formed. libretexts.orglibretexts.org
Stereoselective Alkylation and Arylation with Organometallic Reagents
The addition of organometallic reagents, such as organolithium or Grignard reagents, to aldehydes is a classic method for forming carbon-carbon bonds. In the context of 6-Ethyl-2,3,4-trimethylbenzaldehyde, the stereoselectivity of these additions is influenced by the steric hindrance imposed by the ortho-substituents. While specific studies on the stereoselective alkylation and arylation of this compound are not extensively documented, general principles of nucleophilic addition to sterically hindered aldehydes suggest that the approaching nucleophile will favor the less hindered face of the carbonyl group. This can lead to the preferential formation of one diastereomer over the other when the aldehyde itself is chiral or when a chiral center is generated upon reaction.
For instance, the C-arylation of β-dicarbonyl compounds can be achieved using organolead reagents, demonstrating a method for forming carbon-aryl bonds. orgsyn.org Although not a direct addition to an aldehyde, this highlights the utility of organometallic chemistry in C-C bond formation involving aromatic moieties.
Asymmetric Catalytic Reformatsky Reactions with Related Aldehydes
The Reformatsky reaction, which involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc, is a powerful tool for the synthesis of β-hydroxy esters. numberanalytics.comwikipedia.org The reaction proceeds through the formation of an organozinc reagent, often called a Reformatsky enolate, which then adds to the carbonyl group. wikipedia.orgnrochemistry.com
Recent advancements have focused on developing asymmetric catalytic versions of the Reformatsky reaction to control the stereochemistry of the newly formed chiral centers. nih.gov While direct examples with this compound are scarce, studies on other aromatic aldehydes have shown that chiral ligands can effectively induce enantioselectivity. nih.govscispace.comrug.nl For example, novel β-amino alcohols have been used as chiral ligands in the zinc-mediated Reformatsky reaction of various aldehydes, yielding β-hydroxy esters with moderate to good enantioselectivities. scispace.com The development of catalytic enantioselective Reformatsky reactions represents a significant step towards the controlled synthesis of chiral molecules. rug.nlresearchgate.net
The mechanism involves the formation of a chiral catalyst-zinc enolate complex, which then delivers the enolate to one face of the aldehyde preferentially. The choice of chiral ligand is crucial for achieving high levels of stereocontrol. nih.gov
Stereochemical Outcomes of Nucleophilic Additions Influenced by Steric Hindrance
The polysubstituted nature of this compound presents significant steric hindrance around the aldehyde functionality. This steric bulk plays a crucial role in dictating the stereochemical outcome of nucleophilic additions. In general, nucleophilic attack on a carbonyl group occurs at an angle of approximately 75° to the plane of the sp2 orbitals. pressbooks.pub With bulky substituents adjacent to the carbonyl, the trajectory of the incoming nucleophile is restricted, leading to facial selectivity.
In nucleophilic additions to α-substituted aldehydes, the stereochemical outcome can often be predicted by models such as the Cornforth-Evans model. diva-portal.org However, for aldehydes with significant steric bulk, like this compound, these models may be less predictive, and the stereoselectivity is often a result of minimizing steric interactions in the transition state. The formation of a new chiral center during the addition to an achiral aldehyde can lead to a racemic mixture of enantiomers unless a chiral reagent or catalyst is employed. libretexts.orglibretexts.org The steric hindrance in ketones is generally greater than in aldehydes, making aldehydes more reactive towards nucleophilic addition. pressbooks.pub
Electrophilic Aromatic Substitution on the Substituted Benzene (B151609) Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.commasterorganicchemistry.com The mechanism typically involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.commsu.edulibretexts.org
Influence of Ethyl and Methyl Groups on Reactivity and Regioselectivity
The ethyl and methyl groups on the benzene ring are alkyl groups, which are classified as activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions. savemyexams.comyoutube.comlibretexts.org They activate the ring towards electrophilic attack by donating electron density through an inductive effect, which stabilizes the positive charge of the arenium ion intermediate. libretexts.orgwikipedia.org This increased electron density is concentrated at the ortho and para positions relative to the alkyl groups. libretexts.org
In this compound, the positions for electrophilic attack are influenced by the combined directing effects of the three methyl groups and one ethyl group. All are ortho-, para-directing. However, the aldehyde group (-CHO) is a deactivating group and a meta-director. organicmystery.comaskiitians.comdoubtnut.com The interplay between these activating and deactivating groups, along with steric hindrance, will determine the regioselectivity of the substitution.
| Substituent | Effect on Reactivity | Directing Influence |
|---|---|---|
| -CH3, -C2H5 (Alkyl groups) | Activating | Ortho, Para |
| -CHO (Aldehyde) | Deactivating | Meta |
Competitive Electrophilic Attack at the Aldehyde Functionality versus Aromatic Ring
Aromatic aldehydes present two potential sites for electrophilic attack: the aromatic ring and the lone pair of electrons on the carbonyl oxygen. The aldehyde group itself is deactivating towards electrophilic aromatic substitution because the carbonyl group withdraws electron density from the ring, making it less nucleophilic. organicmystery.comaskiitians.comdoubtnut.com
In the presence of a Lewis acid catalyst, which is often required for EAS reactions like Friedel-Crafts alkylation and acylation, the Lewis acid can coordinate with the carbonyl oxygen. youtube.com This coordination further deactivates the ring towards electrophilic attack. In fact, Friedel-Crafts reactions are generally not possible on aromatic aldehydes and ketones for this reason. youtube.comchemistry.coach
Oxidation and Reduction Pathways of the Aldehyde Group
The aldehyde functional group is a focal point of reactivity in this compound, readily undergoing both oxidation to form carboxylic acid derivatives and reduction to yield corresponding alcohols or hydrocarbons. The steric hindrance imposed by the ortho-methyl groups and the electronic effects of the multiple alkyl substituents on the benzene ring play a crucial role in modulating the rates and outcomes of these transformations.
Selective Oxidation to Carboxylic Acid Derivatives
The oxidation of this compound to its corresponding benzoic acid, 6-ethyl-2,3,4-trimethylbenzoic acid, is a fundamental transformation. This conversion can be achieved using a variety of oxidizing agents. Studies on substituted benzaldehydes have shown that reagents like pyridinium (B92312) bromochromate (PBC) and benzyltrimethylammonium (B79724) chlorobromate (BTMACB) are effective for this purpose. acs.orgresearchgate.net The oxidation process generally leads to the formation of the corresponding benzoic acids. acs.orgbohrium.com
The mechanism of oxidation often involves the initial formation of a chromate (B82759) ester or a similar intermediate, followed by the rate-determining cleavage of the aldehydic carbon-hydrogen bond. A substantial primary kinetic isotope effect observed in the oxidation of deuterated benzaldehyde (B42025) (PhCDO) supports this mechanistic step. acs.orgresearchgate.net The reaction kinetics are typically first order with respect to both the aldehyde and the oxidizing agent. acs.orgresearchgate.net
The electronic nature of the substituents on the benzene ring significantly influences the reaction rate. For polysubstituted benzaldehydes, the cumulative electron-donating effect of the ethyl and trimethyl groups in this compound would be expected to influence the electron density at the reaction center. In studies of various substituted benzaldehydes, it has been observed that the rates of oxidation show a good correlation with parameters that account for field/inductive and resonance effects. acs.orgresearchgate.net For ortho-substituted compounds, steric factors can also play a significant role, sometimes leading to an acceleration of the reaction. researchgate.net
Table 1: Common Oxidizing Agents for the Conversion of Substituted Benzaldehydes to Benzoic Acids
| Oxidizing Agent | Typical Reaction Conditions | Mechanistic Notes |
| Pyridinium Bromochromate (PBC) | Dimethyl sulfoxide (B87167) (DMSO) | First order in both reactants; promoted by H+ ions. researchgate.net |
| Benzyltrimethylammonium Chlorobromate (BTMACB) | Aqueous acetic acid | First order in both reactants; shows a kinetic isotope effect. acs.org |
| Potassium Permanganate (B83412) (KMnO4) | Acidic or basic aqueous solution | Powerful, less selective oxidant. |
| N-Bromosuccinimide (NBS) | Often with a radical initiator | Can be used for selective oxidation. |
Chemoselective Reduction to Corresponding Alcohols and Hydrocarbons
The chemoselective reduction of the aldehyde group in this compound to a primary alcohol (6-ethyl-2,3,4-trimethylbenzyl alcohol) or complete reduction to a hydrocarbon (1-ethyl-2,3,4,5-tetramethylbenzene) can be accomplished using specific reducing agents.
For the reduction to the corresponding alcohol, sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent due to its mild nature and selectivity for aldehydes and ketones over other functional groups like esters. iwu.edutcichemicals.comchemguide.co.uk The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated to yield the alcohol. libretexts.org The use of NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) is typical for this transformation. iwu.edu Given the steric hindrance from the ortho-methyl groups in this compound, reaction conditions may need to be optimized. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but with less chemoselectivity. libretexts.orgharvard.edu
For the complete reduction of the aldehyde to a methyl group (a hydrocarbon), harsher conditions are generally required. Classic methods like the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base at high temperatures) reductions are effective for this transformation. reddit.com The Wolff-Kishner reaction, performed under basic conditions, would be suitable for substrates that are sensitive to strong acids.
Table 2: Reagents for the Chemoselective Reduction of Substituted Benzaldehydes
| Reducing Agent | Product Type | Typical Reaction Conditions |
| Sodium Borohydride (NaBH₄) | Primary Alcohol | Methanol or Ethanol, Room Temperature. iwu.educhemguide.co.uk |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Dry ether (e.g., diethyl ether, THF), followed by aqueous workup. libretexts.orgharvard.edu |
| Zinc Amalgam (Zn(Hg)), HCl | Hydrocarbon | Reflux in aqueous HCl with an organic co-solvent. reddit.com |
| Hydrazine (H₂NNH₂), KOH or KOtBu | Hydrocarbon | High temperatures (e.g., in diethylene glycol). reddit.com |
Radical Reactions and Photochemical Transformations
The presence of the aldehyde group and the alkyl-substituted aromatic ring makes this compound susceptible to radical and photochemical reactions. These transformations often proceed through distinct mechanistic pathways involving highly reactive intermediates.
Hydrogen Abstraction Mechanisms
Hydrogen atom abstraction (HAT) is a key process in the radical chemistry of aldehydes. nih.gov For this compound, the most labile hydrogen atom is the aldehydic hydrogen. The abstraction of this hydrogen by a radical species (X•) generates a benzoyl-type radical. This radical is stabilized by resonance with the aromatic ring.
The general mechanism can be represented as: C₁₀H₁₃CHO + X• → C₁₀H₁₃CO• + HX
The stability of the resulting acyl radical makes the aldehydic C-H bond weaker and more susceptible to abstraction compared to the C-H bonds of the alkyl groups on the ring. Studies on benzaldehyde have shown that hydrogen atom transfer from the formyl group is a selective process. nih.gov The generated acyl radical can then participate in various subsequent reactions, such as addition to unsaturated bonds or decarbonylation.
Recent research has also explored the use of aldehydes as precursors for alkyl radicals through transformations that involve the carbonyl carbon, often initiated by a proton-coupled electron transfer (PCET) process. nih.gov
Photolytic Decomposition Pathways of Related Compounds
The photochemical behavior of aromatic aldehydes has been a subject of interest, with several decomposition pathways identified upon irradiation. beilstein-journals.org For compounds related to this compound, photolysis can lead to the cleavage of bonds adjacent to the carbonyl group.
Upon photoexcitation, typically with UV light, an aromatic aldehyde can undergo decarbonylation to produce an aryl radical and carbon monoxide. The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form the corresponding hydrocarbon. For this compound, this would lead to the formation of 1-ethyl-2,3,4-trimethylbenzene and carbon monoxide.
Another possible pathway involves the formation of a formyl radical and an aryl radical. beilstein-journals.org The ultimate products can be influenced by the solvent and the wavelength of light used. For instance, the photolysis of benzaldehyde in different solvents has been shown to yield a variety of products, including benzoin, as well as products from the addition to the solvent. beilstein-journals.org The presence of multiple alkyl substituents on the benzene ring in this compound may influence the photophysical properties and the branching ratios of the different decomposition pathways.
Reaction Kinetics and Thermodynamic Considerations in this compound Chemistry
The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles. The electronic and steric effects of the substituents on the aromatic ring are of paramount importance.
The kinetics of reactions at the aldehyde group, such as oxidation, are influenced by the electron-donating nature of the four alkyl substituents (one ethyl and three methyl groups). acs.orgresearchgate.net These groups increase the electron density on the aromatic ring and at the carbonyl carbon, which can affect the rate of nucleophilic attack and subsequent steps. In studies of substituted benzaldehydes, a positive rho (ρ) value in a Hammett plot for oxidation reactions indicates that electron-withdrawing groups accelerate the reaction, suggesting the buildup of negative charge in the transition state. Conversely, the electron-donating alkyl groups in this compound would be expected to decrease the rate of such oxidation reactions compared to unsubstituted benzaldehyde.
Steric hindrance from the ortho-methyl group can also play a significant role. acs.org In some cases, ortho-substituents can cause steric acceleration, while in others, they may hinder the approach of reactants. researchgate.net The specific impact would depend on the size of the reagent and the geometry of the transition state.
Thermodynamic data for closely related compounds can provide insights into the stability and reaction enthalpies of this compound. For instance, the enthalpy of formation and entropy values for benzaldehyde and its derivatives have been compiled. nist.govnist.gov The addition of the ethyl and methyl groups would be expected to make the enthalpy of formation of this compound more negative (more exothermic) compared to unsubstituted benzaldehyde, reflecting the stabilizing effect of alkyl groups on the benzene ring. These thermodynamic parameters are crucial for predicting the feasibility and energy changes of its chemical transformations.
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Ethyl 2,3,4 Trimethylbenzaldehyde and Its Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Substituent Differentiation
NMR spectroscopy serves as the cornerstone for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides invaluable information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of 6-Ethyl-2,3,4-trimethylbenzaldehyde is predicted to exhibit a unique set of signals that are characteristic of its specific substitution pattern. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents and their positions on the aromatic ring.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| Aldehydic Proton (-CHO) | 10.0 - 10.5 | Singlet | 1H | N/A |
| Aromatic Proton (H-5) | 7.2 - 7.5 | Singlet | 1H | N/A |
| Ethyl Protons (-CH₂CH₃) | 2.6 - 2.9 | Quartet | 2H | ~7.5 Hz |
| Methyl Protons (C-2, C-3, C-4) | 2.2 - 2.5 | Singlets | 9H (3 x 3H) | N/A |
| Ethyl Protons (-CH₂CH₃) | 1.1 - 1.3 | Triplet | 3H | ~7.5 Hz |
The aldehydic proton is expected to appear as a distinct singlet in the downfield region (δ 10.0-10.5) due to the strong deshielding effect of the carbonyl group. The single aromatic proton at the C-5 position will also be a singlet, as it has no adjacent protons to couple with. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons, split by the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons, split by the methylene group. The three methyl groups attached to the benzene (B151609) ring are predicted to appear as three distinct singlets in the region of δ 2.2-2.5.
For a key synthetic intermediate, 1-ethyl-2,3,4-trimethylbenzene , the ¹H NMR spectrum would be similar but would lack the aldehydic proton signal. The aromatic proton would likely experience a slightly different chemical shift due to the absence of the formyl group.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Investigations
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (-CHO) | 190 - 195 |
| Aromatic C-1 (C-CHO) | 135 - 140 |
| Aromatic C-6 (C-Ethyl) | 145 - 150 |
| Aromatic C-2, C-3, C-4 (C-Methyl) | 130 - 140 |
| Aromatic C-5 | 125 - 130 |
| Ethyl Carbon (-CH₂) | 20 - 25 |
| Methyl Carbons (Aromatic) | 15 - 20 |
| Ethyl Carbon (-CH₃) | 10 - 15 |
The carbonyl carbon of the aldehyde will be the most downfield signal. The quaternary aromatic carbons attached to the substituents will have distinct chemical shifts, which are crucial for confirming the substitution pattern. The chemical shifts of the methyl and ethyl carbons provide further evidence for the structure.
Two-Dimensional NMR Techniques for Connectivity Mapping
To definitively establish the connectivity of the atoms and the substitution pattern, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.
COSY: A ¹H-¹H COSY spectrum would show correlations between the methylene and methyl protons of the ethyl group, confirming their connectivity. The absence of other correlations involving the aromatic proton would verify its isolated nature.
HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon signals, for instance, linking the aromatic proton signal to the C-5 carbon signal.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. nist.gov
For this compound, the IR spectrum is expected to show characteristic absorption bands:
Predicted IR Absorption Bands for this compound:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C-H stretch (aldehyde) | 2720 and 2820 | Weak-Medium |
| C=O stretch (aldehyde) | 1690 - 1715 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
The most diagnostic peaks are the strong carbonyl (C=O) stretch of the aldehyde group and the two weak to medium C-H stretching bands characteristic of the aldehydic proton. tcichemicals.comrsc.orgmgc.co.jp The presence of both aromatic and aliphatic C-H stretches further supports the proposed structure. The exact position of the C=O absorption can be influenced by conjugation with the aromatic ring. tcichemicals.comrsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.
For this compound (C₁₂H₁₆O), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (176.25 g/mol ).
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Proposed Fragment Ion | Loss |
| 176 | [C₁₂H₁₆O]⁺ | Molecular Ion |
| 175 | [C₁₂H₁₅O]⁺ | Loss of H radical |
| 161 | [C₁₁H₁₃O]⁺ | Loss of CH₃ radical |
| 147 | [C₁₁H₁₅]⁺ | Loss of CHO radical |
| 119 | [C₉H₁₁]⁺ | Loss of C₂H₅ and CO |
The fragmentation of aromatic aldehydes often involves the loss of a hydrogen radical to form a stable acylium ion ([M-1]⁺). Another common fragmentation pathway is the loss of the formyl radical (-CHO) to give an [M-29]⁺ peak. The loss of a methyl group from the aromatic ring or the ethyl group would also be expected.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
Aromatic aldehydes exhibit characteristic absorption bands in the UV-Vis spectrum. For this compound, two main absorption bands are expected:
A strong absorption band (π → π* transition) around 250-280 nm, associated with the conjugated system of the benzene ring and the carbonyl group.
A weaker absorption band (n → π* transition) at a longer wavelength, typically above 300 nm, corresponding to the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital.
The exact positions of these absorption maxima (λ_max) are influenced by the substitution pattern on the benzene ring. The presence of multiple alkyl groups, which are weak electron-donating groups, is expected to cause a slight bathochromic (red) shift compared to unsubstituted benzaldehyde (B42025).
X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov For a compound like this compound, which is a liquid at room temperature, this technique is applied to its suitable crystalline derivatives. The process involves several key stages: the synthesis of a stable, solid derivative, the growth of a high-quality single crystal, the collection of X-ray diffraction data, and the subsequent structure solution and refinement. nih.gov
The primary goal of this analysis is to provide precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. For aromatic aldehydes, particular interest lies in the planarity of the benzaldehyde core and the orientation of the formyl group and other substituents relative to the benzene ring. The steric hindrance imposed by the ethyl and three methyl groups in this compound would significantly influence these parameters.
While specific crystallographic data for derivatives of this compound are not publicly available, a representative table of parameters that would be determined in such an analysis is presented below, based on typical values for related substituted aromatic compounds.
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C12H15NO3 | The elemental composition of the crystalline derivative (e.g., a hydrazone). |
| Formula Weight | 221.25 g/mol | The molar mass of the derivative. |
| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell (e.g., triclinic, monoclinic, orthorhombic). |
| Space Group | P2₁/c | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 20.3 Å, β = 95.5° | The lengths of the unit cell axes and the angles between them. |
| Volume | 1125 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density | 1.305 g/cm³ | The theoretical density derived from the X-ray data. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Chromatographic Methods for Purity Assessment and Separation (e.g., GC-FID, HPLC)
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from its synthetic intermediates, isomers, or degradation products. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods for this purpose. sinoshiny.com
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is an ideal technique for analyzing volatile and thermally stable compounds like substituted benzaldehydes. researchgate.net In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. sinoshiny.com Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column walls.
For the analysis of this compound, a non-polar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) (e.g., SE-30, OV-101) or a (5%-phenyl)-methylpolysiloxane stationary phase, would be suitable. nih.gov The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. The method would involve optimizing parameters such as oven temperature program, injector temperature, and carrier gas flow rate to achieve baseline separation of the target analyte from potential impurities like starting materials (e.g., the corresponding benzyl (B1604629) alcohol) or oxidation byproducts (e.g., the corresponding benzoic acid). researchgate.net
| Parameter | Typical Setting |
|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) with a 5% phenyl-methylpolysiloxane stationary phase. rsc.org |
| Carrier Gas | Helium or Nitrogen, at a constant flow or pressure. researchgate.net |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C (hold 5 min), ramp at 10 °C/min to 250 °C (hold 5 min). rsc.org |
| Detector | Flame Ionization Detector (FID) at 280-300 °C. researchgate.net |
| Injection Mode | Split (e.g., 50:1 ratio) for purity analysis of the neat substance. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. For aromatic aldehydes, reversed-phase HPLC is the most common mode.
A C18 (octadecylsilyl) or C8 column is typically used as the stationary phase. google.comresearchgate.net The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., acetic or phosphoric acid) to ensure the analyte is in a neutral form and to improve peak shape. researchgate.net Detection is commonly performed using a UV detector, set at a wavelength where the benzaldehyde chromophore exhibits strong absorbance (typically around 240-254 nm). google.com HPLC is particularly useful for separating isomers and analyzing samples that may contain non-volatile impurities. google.com For trace analysis, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance detection sensitivity. nih.gov
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size). researchgate.net |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture. An acidic modifier (e.g., 0.1% Acetic Acid) may be added. researchgate.net |
| Flow Rate | 1.0 mL/min. google.com |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C). google.com |
| Detector | UV-Vis or Diode Array Detector (DAD) at 254 nm. researchgate.net |
| Injection Volume | 10-20 µL. |
Theoretical and Computational Chemistry Studies of 6 Ethyl 2,3,4 Trimethylbenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation for a given molecular system, providing detailed insights into its behavior.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules like 6-ethyl-2,3,4-trimethylbenzaldehyde. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates.
In a typical DFT study, the geometry of the molecule would be optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The result is a prediction of the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. For substituted benzaldehydes, the orientation of the aldehyde group and the ethyl and methyl substituents on the benzene (B151609) ring would be of particular interest.
While specific DFT data for this compound is not available, studies on other substituted benzaldehydes have successfully used DFT to predict their geometries and electronic properties. researchgate.net For example, research on various benzaldehyde (B42025) derivatives has employed DFT to understand the effects of different substituents on the carbonyl group and the aromatic ring. researchgate.netacs.org
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT
| Parameter | Predicted Value |
| C=O bond length | ~1.22 Å |
| C-C(aldehyde) bond length | ~1.48 Å |
| C-C(ring) bond lengths | ~1.39 - 1.41 Å |
| C-C(ethyl) bond length | ~1.54 Å |
| C-C(methyl) bond lengths | ~1.51 Å |
| O=C-C bond angle | ~124° |
| C-C-C(ring) bond angles | ~118° - 122° |
Note: The values in this table are hypothetical and based on typical values for similar molecules. Actual calculated values would require a specific DFT study.
Ab Initio Methods for High-Accuracy Electronic Properties
Ab initio, meaning "from the beginning," methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods are generally more computationally expensive than DFT but can provide higher accuracy for certain electronic properties.
Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory. These methods systematically improve upon the initial Hartree-Fock approximation to better account for electron correlation, which is the interaction between electrons.
For this compound, high-accuracy ab initio calculations could be used to precisely determine properties such as ionization potential, electron affinity, and electronic excitation energies. These values are crucial for understanding the molecule's reactivity and its interaction with light. While computationally demanding, such calculations would provide benchmark data for validating more approximate methods like DFT.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of a single molecule or the interactions between multiple molecules.
For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The rotation of the ethyl and aldehyde groups relative to the benzene ring can lead to different conformers with varying energies. MD simulations can help identify the most stable conformers and the energy barriers between them.
Furthermore, MD simulations can be used to study the intermolecular interactions of this compound with other molecules, such as solvents or biological macromolecules. This is crucial for understanding its behavior in solution and its potential biological activity. Studies on other organic molecules have demonstrated the power of MD in elucidating these complex interactions.
Prediction of Reactivity and Selectivity through Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity and selectivity of chemical reactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy and shape of these orbitals determine how a molecule will interact with other reactants.
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.
For this compound, a HOMO-LUMO analysis would involve calculating the energies and visualizing the spatial distribution of these orbitals. The locations of the HOMO and LUMO on the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. This information is invaluable for predicting the regioselectivity of its reactions. For instance, in related benzaldehyde derivatives, the HOMO is often located on the benzene ring, while the LUMO is centered on the carbonyl group.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from quantum chemical calculations.
Reaction Pathway Determination and Transition State Characterization
Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction and, consequently, its rate.
For reactions involving this compound, such as oxidation, reduction, or condensation reactions, computational methods can be employed to identify the transition state structures. Techniques like synchronous transit-guided quasi-Newton (STQN) methods are often used for this purpose. Once the transition state is located, its vibrational frequencies are calculated to confirm that it is a true saddle point on the potential energy surface (characterized by one imaginary frequency).
By comparing the energies of different possible reaction pathways and their corresponding transition states, chemists can predict which reaction is most likely to occur and with what stereochemical outcome.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational methods are also highly effective in predicting various spectroscopic properties of molecules. These predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.
For this compound, the following spectroscopic properties could be computationally predicted:
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. These can be directly compared to an experimental IR spectrum to help assign the observed absorption bands to specific molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. These predictions are invaluable for assigning peaks in experimental NMR spectra and for confirming the structure of the molecule. researchgate.netnih.gov
UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated using time-dependent DFT (TD-DFT). These calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, providing insights into the electronic transitions of the molecule.
The comparison of predicted and experimental spectra serves as a crucial link between theoretical models and real-world chemical systems, allowing for a deeper understanding of the molecule's structure and properties.
Derivatization Strategies and Complex Molecule Synthesis Utilizing 6 Ethyl 2,3,4 Trimethylbenzaldehyde As a Building Block
Claisen-Schmidt Condensations for Chalcone (B49325) and Related α,β-Unsaturated Carbonyl Synthesis
The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the formation of α,β-unsaturated ketones, known as chalcones. This reaction typically involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503). In the context of 6-Ethyl-2,3,4-trimethylbenzaldehyde, its reaction with various substituted acetophenones would yield a series of novel chalcone derivatives.
The general reaction scheme involves the deprotonation of the α-carbon of the acetophenone by a base (e.g., NaOH or KOH) to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone. The reaction conditions, such as the choice of solvent and base, can be optimized to maximize the yield and purity of the desired product. ekb.egrsc.orgresearchgate.netnih.gov
A key consideration in the Claisen-Schmidt condensation involving this compound is the steric hindrance around the aldehyde group due to the presence of the ethyl and trimethyl substituents on the benzene (B151609) ring. This steric bulk might influence the reaction kinetics and may necessitate the use of more forcing reaction conditions or alternative catalytic systems to achieve high conversion. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Key Reaction |
| This compound | Substituted Acetophenones | Chalcones | Claisen-Schmidt Condensation |
| This compound | Ketones with α-hydrogens | α,β-Unsaturated Carbonyls | Aldol Condensation |
Formation of Imines and Oximes from the Aldehyde Functionality
The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The steric hindrance around the aldehyde may affect the rate of imine formation, potentially requiring longer reaction times or the use of a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. masterorganicchemistry.com
Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) leads to the formation of oximes. The reaction proceeds through a similar mechanism to imine formation. The resulting oximes can exist as E and Z isomers, and the stereochemical outcome can sometimes be influenced by the reaction conditions and the substitution pattern of the aldehyde.
These imine and oxime derivatives are not merely stable products but also serve as versatile intermediates for further synthetic transformations. For instance, imines can be reduced to secondary amines or participate in cycloaddition reactions, while oximes can be rearranged to amides (Beckmann rearrangement) or serve as precursors for nitriles.
| Reactant | Product | Functional Group Formed |
| Primary Amine | Imine (Schiff Base) | C=N |
| Hydroxylamine | Oxime | C=N-OH |
Synthesis of Heterocyclic Compounds Incorporating the Trimethylbenzaldehyde Moiety
The aldehyde functionality of this compound is a key handle for the construction of a wide variety of heterocyclic systems. uobaghdad.edu.iqchemmethod.com These reactions often involve multi-component strategies where the aldehyde reacts with other reagents to form the core heterocyclic ring in a single synthetic operation.
For example, in the Hantzsch pyridine (B92270) synthesis, this compound can react with a β-ketoester (e.g., ethyl acetoacetate) and ammonia (B1221849) or an ammonium (B1175870) salt to produce dihydropyridine (B1217469) derivatives. Subsequent oxidation would then yield the corresponding pyridine.
Furthermore, the aldehyde can be a crucial component in the synthesis of other important heterocyclic scaffolds such as:
Pyrimidines: Through reactions with urea (B33335) or thiourea (B124793) and a β-dicarbonyl compound.
Thiazoles: By reacting with aminothiols. researchgate.net
Oxazoles: Through various routes, including the Robinson-Gabriel synthesis or from α-haloketones and amides. uobaghdad.edu.iq
Isoxazoles: Often synthesized by the reaction of an α,β-unsaturated ketone (derivable from the aldehyde via Claisen-Schmidt condensation) with hydroxylamine. researchgate.net
The incorporation of the sterically demanding 6-ethyl-2,3,4-trimethylphenyl group into these heterocyclic frameworks can significantly influence their physicochemical properties, including solubility, lipophilicity, and biological activity.
Application as a Precursor for Photoinitiators and Related Photoreactive Materials
Aromatic aldehydes and their derivatives are known to play a role in the development of photoinitiators, which are compounds that generate reactive species (radicals or cations) upon exposure to light, initiating polymerization processes. While direct information on this compound as a photoinitiator is not prevalent, its structural relative, 2,4,6-trimethylbenzaldehyde, is a known precursor for important photoinitiators like TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) and TPO-L (ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate). chemicalbook.com
The synthesis of such phosphine (B1218219) oxide-based photoinitiators often involves the conversion of the parent aldehyde to an acyl chloride, which is then reacted with a suitable phosphine derivative. The presence of the ethyl group in this compound, in addition to the methyl groups, could potentially modulate the photochemical properties of the resulting photoinitiator, such as its absorption wavelength and initiation efficiency. This could lead to the development of novel photoinitiators with tailored properties for specific applications in UV curing of coatings, inks, and adhesives. chemicalbook.com
Stereoselective Transformations for Accessing Chiral Derivatives
The prochiral nature of the aldehyde group in this compound allows for the application of stereoselective transformations to generate chiral derivatives. The addition of a nucleophile to the carbonyl carbon creates a new stereocenter. By employing chiral reagents or catalysts, it is possible to control the stereochemical outcome of these additions, leading to the preferential formation of one enantiomer over the other.
Examples of such transformations include:
Asymmetric Nucleophilic Addition: The use of chiral organometallic reagents (e.g., Grignard or organolithium reagents) in the presence of a chiral ligand can lead to the enantioselective formation of chiral secondary alcohols.
Asymmetric Reduction: Chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or chiral metal hydrides, can reduce the aldehyde to a chiral primary alcohol with high enantiomeric excess.
Asymmetric Allylation and Crotylation: Reactions with chiral allylmetal reagents can introduce a homoallylic alcohol moiety with controlled stereochemistry at two new stereocenters.
The resulting chiral alcohols and other derivatives are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and other complex natural products. The steric bulk of the 6-ethyl-2,3,4-trimethylphenyl group can play a significant role in the stereodifferentiation process, potentially leading to high levels of asymmetric induction.
Polymeric Material Design Incorporating the Aldehyde Structure
The aldehyde functionality of this compound provides a reactive site for its incorporation into polymeric structures. This can be achieved through several polymerization strategies:
Condensation Polymerization: The aldehyde can undergo condensation reactions with other difunctional or polyfunctional monomers. For example, reaction with phenols can lead to the formation of phenolic resins (resoles or novolacs), where the 6-ethyl-2,3,4-trimethylphenyl group would be incorporated as a bulky side group, influencing the polymer's thermal and mechanical properties.
Post-Polymerization Modification: An existing polymer with reactive functional groups (e.g., amines or hydrazides) can be modified by reacting it with this compound. This would graft the aldehyde's structural unit onto the polymer backbone, altering the surface properties, solubility, and other characteristics of the material.
The incorporation of the bulky and hydrophobic 6-ethyl-2,3,4-trimethylphenyl moiety into a polymer can be expected to increase its thermal stability, glass transition temperature, and hydrophobicity, while potentially reducing its crystallinity. These modified properties could be advantageous for applications in high-performance plastics, specialty coatings, and advanced materials.
Catalytic Applications and Organocatalysis in the Synthesis and Reactions of 6 Ethyl 2,3,4 Trimethylbenzaldehyde
Influence of Steric Hindrance from Alkyl Substituents on Catalytic Activity and Selectivity
The reactivity of an aldehyde is significantly influenced by the steric and electronic nature of its substituents. In 6-Ethyl-2,3,4-trimethylbenzaldehyde, the presence of multiple alkyl groups (one ethyl and three methyl) on the benzene (B151609) ring creates considerable steric hindrance around the formyl (-CHO) group. This steric crowding has profound implications for catalytic activity and selectivity.
Steric hindrance can impede the approach of reactants to a catalyst's active site or to the electrophilic carbon of the aldehyde's carbonyl group. catalysis.blogfastercapital.comlibretexts.orgyoutube.com In nucleophilic substitution reactions, for instance, bulky substituents hinder the accessibility of the reaction center, leading to slower reaction rates compared to less hindered analogues. fastercapital.comlearncbse.in This effect is particularly pronounced when substituents are located at the ortho positions relative to the aldehyde, as is the case with the 6-ethyl and 2-methyl groups in this molecule. Research on various substituted benzaldehydes has consistently shown that increasing the size and number of alkyl groups decreases reactivity in reactions like nucleophilic additions. libretexts.orglearncbse.in
Furthermore, steric hindrance can alter reaction pathways and enhance selectivity by blocking certain reaction trajectories, which can be advantageous in asymmetric catalysis. catalysis.blog However, it can also diminish the effectiveness of a catalyst by preventing the optimal alignment of the substrate with the catalyst's active site. fastercapital.com Studies on aldol (B89426) condensations catalyzed by L-proline immobilized on solid supports have revealed that stronger interactions between substituted benzaldehydes and the catalyst surface, influenced by substituent properties, can lead to reduced catalytic reactivity. d-nb.info Specifically, aldehydes with higher affinity for the catalyst surface can limit access for the other reactant, thereby inhibiting the formation of the necessary intermediate. d-nb.info
The impact of substitution on reactivity is not solely due to sterics; electronic effects also play a crucial role. Alkyl groups are electron-donating, which increases the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive toward nucleophiles. learncbse.in The combined steric bulk and electron-donating nature of the four alkyl groups in this compound would be expected to significantly lower its reactivity in many catalytic transformations compared to benzaldehyde (B42025) or less substituted derivatives.
Table 1: Illustrative Effect of Substituents on Benzaldehyde Hydrogenation
This table, adapted from studies on related compounds, demonstrates how different substituents can influence catalytic performance. While data for this compound is not specified, the trends provide a basis for predicting its behavior.
| Aldehyde Substrate | Substituent Position | Conversion (%) (Time) | Catalyst System | Reference |
| 2-Methoxybenzaldehyde | ortho | 99.9 (1 h) | Ru/CMK-3 | researchgate.net |
| 3-Methoxybenzaldehyde | meta | 10.0 (1 h) | Ru/CMK-3 | researchgate.net |
| 4-Methoxybenzaldehyde | para | 99.9 (0.5 h) | Ru/CMK-3 | researchgate.net |
| 2-F-Benzaldehyde | ortho | ~50 (15 min) | Ru/CMK-3 | researchgate.net |
| 4-F-Benzaldehyde | para | 32.6 (15 min) | Ru/CMK-3 | researchgate.net |
Chiral Catalysts in Enantioselective Transformations of the Aldehyde Group
Enantioselective catalysis is a powerful tool for producing chiral molecules, which are of high value in pharmaceuticals and materials science. mdpi.com The aldehyde group is a versatile functional handle for such transformations. Chiral catalysts, including both organocatalysts and metal complexes with chiral ligands, can create a stereochemically defined environment around the carbonyl group, directing the approach of a nucleophile to one of the two enantiotopic faces of the aldehyde. nih.gov
For aldehydes, common enantioselective reactions include additions of organometallic reagents, reductions, and Mannich reactions. mdpi.comnih.gov Chiral catalysts based on N-heterocyclic carbenes (NHCs), for example, can generate chiral ester enolate equivalents from α,β-unsaturated aldehydes for use in highly enantioselective reactions. pnas.org Another successful approach involves the use of chiral diol ligands in combination with titanium alkoxides to catalyze the enantioselective addition of alkyl groups to aromatic aldehydes. mdpi.com Similarly, chiral 1,3,2-oxazaborolidines have been employed as Lewis acid catalysts in enantioselective photochemical reactions involving aldehydes. acs.org
In the context of this compound, the significant steric hindrance presents a challenge for enantioselective catalysis. The bulky substituents adjacent to the aldehyde group could interfere with the binding of the substrate to the chiral catalyst, potentially leading to lower reactivity or selectivity. catalysis.blogfastercapital.com Overcoming this would likely require a carefully designed catalyst with a specific architecture that can accommodate the sterically demanding substrate while still effectively inducing chirality. Despite the challenges, the principles of enantioselective carbonyl catalysis remain applicable, and with the right catalyst, stereocontrolled transformations of the aldehyde group should be feasible. nih.gov
Table 2: Example of Enantioselective Addition to Aromatic Aldehydes
This table illustrates the effectiveness of a chiral catalyst system in the addition of an alkyl group to various substituted benzaldehydes. This data provides a reference for the potential of such reactions, though outcomes would vary based on the specific substrate.
| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Catalyst System | Reference |
| Benzaldehyde | 93 | 77 | Ti(OiPr)4 / Chiral Diol | mdpi.com |
| 4-Chlorobenzaldehyde | 85 | 88 | Ti(OiPr)4 / Chiral Diol | mdpi.com |
| 4-Trifluoromethylbenzaldehyde | 78 | 91 | Ti(OiPr)4 / Chiral Diol | mdpi.com |
| 2-Naphthaldehyde | 68 | 89 | Ti(OiPr)4 / Chiral Diol | mdpi.com |
Green Chemistry Approaches in this compound Synthesis and Derivatization
Green chemistry principles encourage the development of chemical processes that are environmentally benign, reduce waste, and improve efficiency. wisdomlib.orgmdpi.com These concepts are highly relevant to the synthesis and subsequent reactions of compounds like this compound.
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions, often achieved by grinding solid reactants or running reactions neat, can lead to higher efficiency, easier product isolation, and a significantly reduced environmental footprint. cmu.edu For example, the reductive amination of aromatic aldehydes has been shown to be efficient under solvent-free conditions using cerium chloride as a catalyst. tandfonline.com Aldol condensation reactions have also been demonstrated to proceed more efficiently in the absence of a solvent compared to in aqueous ethanol (B145695). cmu.edu Such solvent-free methodologies could potentially be adapted for the synthesis of this compound or for its use in subsequent derivatization reactions, such as condensations or oxidations.
The ability to recover and reuse a catalyst is a cornerstone of sustainable chemistry, as it lowers costs and minimizes waste. umontreal.ca Heterogeneous catalysts, which exist in a different phase from the reactants, are often favored for their ease of separation. A promising strategy involves immobilizing catalysts on solid supports like silica (B1680970) or magnetic nanoparticles. d-nb.infoumontreal.ca
For reactions involving aldehydes, several reusable catalytic systems have been developed. A bimetallic nickel-cobalt (B8461503) alloy catalyst supported on magnetic nanoparticles has been reported for the reductive coupling of aldehydes with organohalides in water, with the catalyst being easily recovered using a magnet and reused for multiple cycles with high efficiency. nih.govacs.orgresearchgate.net Similarly, organocatalysts like L-proline have been immobilized on solid supports for use in aldol reactions, combining the benefits of organocatalysis with the practical advantages of heterogeneous catalysis. d-nb.info These approaches could be applied to catalytic processes involving this compound, enhancing the sustainability of its synthesis and transformations.
Applications of this compound in Organic Transformation Catalysis
While aldehydes are typically viewed as substrates in catalytic reactions, they can also function as organocatalysts themselves. rsc.org This mode of "carbonyl catalysis" often involves the formation of an imine or enamine intermediate with a primary or secondary amine substrate. nih.govrsc.org The aldehyde catalyst facilitates transformations such as dehydrative reactions between alcohols and amines, where the aldehyde is regenerated in a catalytic cycle. rsc.org
Given its unique electronic and steric profile, this compound could potentially be investigated as an organocatalyst. The electron-donating alkyl groups would influence the reactivity of any imine intermediates formed. The significant steric bulk might be leveraged to control selectivity in certain transformations. While specific applications of this compound as a catalyst have not been documented in the reviewed literature, the general principles of aldehyde catalysis suggest a potential avenue for future research. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-ethyl-2,3,4-trimethylbenzaldehyde, and how can purity be maximized during synthesis?
- Methodology : A common approach involves Friedel-Crafts alkylation or formylation of a substituted toluene derivative. For purification, recrystallization in H₂O/MeOH (3:1) yields high-purity crystals (87% isolated yield). Analytical techniques like ¹H-NMR and ¹³C-NMR should confirm structural integrity, with characteristic peaks at δ = 12.72 (phenolic -OH) and 194.0 ppm (aldehyde carbonyl) .
- Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid over-alkylation. Use hydroxylamine hydrochloride assays to verify aldehyde content, as described in USP protocols for related benzaldehydes .
Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positions?
- Methodology : Combine spectroscopic
- ¹H-NMR : Methyl groups (δ = 1.91–2.43 ppm) and aldehyde proton (δ = 9.99 ppm).
- MS (ESI+) : Confirm molecular ion [M+H]⁺ at m/z = 167.0 and sodium adduct [M+Na]⁺ at m/z = 188.9 .
- Advanced Cross-Validation : Compare with computational models (e.g., PubChem’s InChI key or SMILES data for analogous fluorinated benzaldehydes) to validate substituent effects on chemical shifts .
Advanced Research Questions
Q. How can researchers address discrepancies in observed vs. predicted spectral data for this compound derivatives?
- Methodology :
Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on NMR peak splitting.
Use high-resolution MS (HRMS) to rule out isotopic or fragmentation anomalies.
Validate computational predictions (e.g., XlogP for hydrophobicity) against experimental HPLC retention times .
- Case Study : In sorbicillinoid synthesis, deviations in aldehyde reactivity were resolved by adjusting steric hindrance models for trimethyl-substituted analogs .
Q. What strategies are effective for studying the reactivity of this compound in cross-coupling or condensation reactions?
- Methodology :
- Condensation Reactions : Test with semicarbazide or 2,4-dinitrophenylhydrazine to form hydrazones, as demonstrated for cyclohexenecarbaldehyde derivatives. Monitor via TLC or IR for imine formation (C=N stretch ~1600 cm⁻¹) .
- Cross-Coupling : Employ Pd-catalyzed protocols (e.g., Suzuki-Miyaura), noting that electron-donating methyl/ethyl groups may reduce electrophilicity at the aldehyde site. Optimize ligand systems to enhance reactivity .
Q. How can impurities in this compound batches be profiled and mitigated?
- Analytical Workflow :
HPLC-PDA : Use C18 columns with acetonitrile/water gradients to separate byproducts (e.g., oxidized or demethylated analogs).
Reference Standards : Compare against certified impurities like 4-chlorobenzophenone or benzhydrol derivatives for co-elution studies .
- Preventive Measures : Implement inert atmospheres (N₂/Ar) during synthesis to minimize oxidation .
Q. What are the thermal and photochemical stability profiles of this compound under storage or reaction conditions?
- Stability Testing :
- Thermal : Conduct TGA/DSC to identify decomposition thresholds (>150°C).
- Photochemical : Expose to UV-Vis light (254–365 nm) and monitor aldehyde degradation via FTIR or GC-MS.
- Storage Recommendations : Store in amber vials at –20°C in ethanol, which stabilizes aldehyde groups against hydration .
Methodological Challenges and Solutions
Q. How can researchers optimize the regioselectivity of this compound in multi-step syntheses of natural products?
- Case Example : In ambigol synthesis, steric effects from the 2,3,4-trimethyl motif directed electrophilic aromatic substitution to the para position. Computational modeling (DFT) predicted activation barriers for competing pathways .
- Experimental Adjustments : Use directing groups (e.g., –OMe) transiently to override inherent substituent effects, then deprotect post-reaction .
Q. What role does this compound play in asymmetric catalysis or chiral resolution studies?
- Exploratory Approaches :
- Chiral Derivatization : React with enantiopure amines (e.g., (R)-1-phenylethylamine) to form diastereomeric imines, separable via chiral HPLC .
- Catalytic Applications : Screen as a ligand precursor for transition-metal complexes (e.g., Rh or Ir), leveraging its bulky substituents for enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
